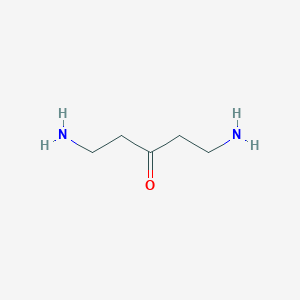
1,5-Diaminopentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diaminopentan-3-one is an organic compound with the molecular formula C5H12N2O It is a linear aliphatic diamine with a ketone functional group at the third carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diaminopentan-3-one can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with ammonia or an amine under appropriate conditions to introduce the amino groups. Another method involves the reduction of 1,5-dinitropentane, followed by the oxidation of the resulting diamine to introduce the ketone group at the third carbon position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diaminopentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,5-Diaminopentan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers, resins, and other materials
Wirkmechanismus
The mechanism of action of 1,5-diaminopentan-3-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Diaminopentane: Similar structure but lacks the ketone group.
1,4-Diaminobutane: Shorter carbon chain and lacks the ketone group.
1,6-Diaminohexane: Longer carbon chain and lacks the ketone group
Uniqueness
1,5-Diaminopentan-3-one is unique due to the presence of both amino groups and a ketone group in its structure. This combination allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds .
Eigenschaften
| 52043-62-6 | |
Molekularformel |
C5H12N2O |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
1,5-diaminopentan-3-one |
InChI |
InChI=1S/C5H12N2O/c6-3-1-5(8)2-4-7/h1-4,6-7H2 |
InChI-Schlüssel |
KJGMCIWRNDQSCC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)C(=O)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



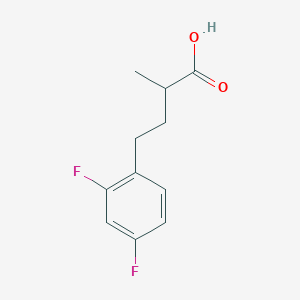
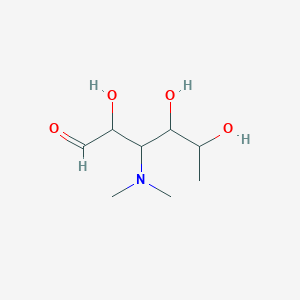



![5-{[(3S)-3-methylpiperazin-1-yl]methyl}pyrimidine](/img/structure/B12080383.png)
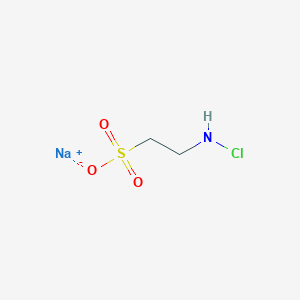



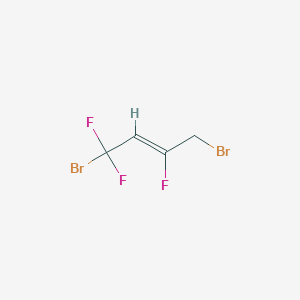

![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
